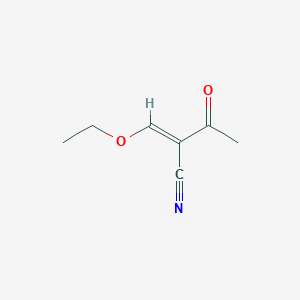

2-Ethoxymethylene-3-oxobutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-(ethoxymethylidene)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-10-5-7(4-8)6(2)9/h5H,3H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIIDVVGWAPYMC-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxymethylene 3 Oxobutanenitrile

Classical Preparative Routes

The traditional synthesis of 2-Ethoxymethylene-3-oxobutanenitrile is rooted in the principles of condensation chemistry, primarily utilizing orthoformates and an acid catalyst.

Condensation Reactions with Orthoformates

The most established classical method for preparing this compound involves the reaction of a β-ketonitrile with an orthoformate. Specifically, 3-oxobutanenitrile (B1585553) (also known as acetoacetonitrile or cyanoacetone) is treated with triethyl orthoformate. sci-hub.se In this reaction, the methylene (B1212753) group, activated by the adjacent ketone and nitrile functionalities, acts as a nucleophile, attacking the electrophilic carbon of the triethyl orthoformate. This leads to the substitution of an ethoxy group and the formation of the ethoxymethylene moiety, with ethanol (B145695) as a byproduct. The reaction is typically conducted by heating the reactants.

The general scheme for this condensation is as follows: 3-oxobutanenitrile + Triethyl orthoformate → this compound + Ethanol

This reaction is a cornerstone in the synthesis of such enol ethers and is widely cited for its utility. sci-hub.se

Role of Catalyst Systems in Synthesis Optimization

Catalysts are crucial for driving the condensation reaction efficiently. In the classical route, a catalytic amount of acetic anhydride (B1165640) is commonly used. sci-hub.se The acetic anhydride serves to activate the triethyl orthoformate and also to scavenge any water present, which could otherwise lead to undesirable side reactions, such as the hydrolysis of the orthoformate.

In addition to acetic anhydride, Lewis acids have been employed as catalysts in similar syntheses to enhance reaction rates and yields. For the closely related synthesis of (ethoxymethylene)-malononitrile, anhydrous zinc chloride (ZnCl₂) has been effectively used as a catalyst. google.com The Lewis acid coordinates to an oxygen atom on the orthoformate, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the active methylene compound. This can often lead to milder reaction conditions and improved efficiency.

Modern Approaches to this compound Production

Contemporary synthetic efforts have focused on improving the efficiency, safety, and yield of this compound production through innovative process strategies.

One-Pot Synthetic Strategies

A significant advancement in the synthesis is the use of in situ prepared 3-oxobutanenitrile. sci-hub.se This points towards a one-pot synthetic strategy where the starting materials for 3-oxobutanenitrile (e.g., an acetate (B1210297) ester and acetonitrile) are first reacted in a vessel to form the β-ketonitrile. Without isolating this intermediate, triethyl orthoformate and the catalyst are then added to the same reaction mixture to produce the final this compound.

This approach offers several advantages:

It avoids a separate synthesis and purification step for the often-unstable 3-oxobutanenitrile.

It reduces solvent waste and handling losses.

Such one-pot procedures are a hallmark of modern, efficient chemical manufacturing.

Enhanced Yield and Purity Considerations

To address the limitations of traditional batch processing, such as safety risks with large volumes and potential for side reactions during prolonged heating, continuous synthesis methods have been developed. A patented continuous process for the analogous ethoxymethylene malononitrile (B47326) highlights the benefits of this approach. google.com

In this modern methodology, the reactants (malononitrile, triethyl orthoformate, and acetic anhydride) are continuously fed into a specialized reactor. google.com Key features of this enhanced process include:

Improved Safety: The volume of reactive material at any given moment is significantly smaller than in a large batch reactor, minimizing risk. google.com

Higher Yield: The reactor can instantly heat the raw materials to the optimal reaction temperature, avoiding the slow heating process of batch reactors that can lead to the decomposition of starting materials and a lower yield. google.com

Process Purity: Byproducts can be removed as they are formed, driving the reaction to completion and simplifying purification.

This type of process engineering represents a significant step forward in producing the compound with high yield and quality, suitable for industrial-scale production. google.com

Comparison of Synthetic Efficiency Across Different Methodologies

The evolution of synthetic methods for this compound shows a clear trend towards greater efficiency, safety, and yield.

| Methodology | Starting Materials | Catalyst | Key Features | Yield/Efficiency | Reference(s) |

| Classical Batch | 3-oxobutanenitrile, Triethyl orthoformate | Acetic Anhydride | Simple batch reaction involving heating reactants. | Described as "good yields." | sci-hub.se |

| Lewis Acid Catalyzed Batch | Malononitrile, Triethyl orthoformate | Anhydrous Zinc Chloride | Use of a Lewis acid to enhance reactivity. | 83% (for a related compound after purification). | google.com |

| Modern Continuous Flow | Malononitrile, Triethyl orthoformate, Acetic Anhydride | Acetic Anhydride | Continuous feeding of reactants into a specialized reactor; instant heating. | "Significantly improved" yield over batch methods; enhanced safety. | google.com |

The classical batch method is straightforward but may suffer from inefficiencies inherent in large-scale batch processing. The introduction of Lewis acid catalysts can improve performance under batch conditions. However, the modern continuous flow methodology represents the most advanced and efficient approach, offering significant improvements in both yield and process safety by overcoming the limitations of traditional methods. google.com

Reactivity Profile and Mechanistic Investigations of 2 Ethoxymethylene 3 Oxobutanenitrile

Nucleophilic Addition-Elimination Reactions

The core reactivity of 2-Ethoxymethylene-3-oxobutanenitrile is dominated by nucleophilic addition to the β-carbon of the double bond, followed by the elimination of the ethoxy group. This two-step sequence allows for the introduction of a three-carbon acetyl(cyano)methylidene moiety to a nucleophile. The electrophilicity of the β-carbon is significantly enhanced by the cumulative electron-withdrawing effects of the adjacent ketone and nitrile functionalities, making it a prime target for nucleophilic attack.

Regioselectivity in Reactions with Asymmetric Nucleophiles

The reaction of this compound with asymmetric nucleophiles, which possess more than one potentially reactive site, provides insight into the regiochemical preferences of the substrate. A notable example is its reaction with unsymmetrically substituted hydrazines, such as methylhydrazine. This reaction can theoretically yield four different pyrazole (B372694) isomers, depending on which nitrogen atom of the hydrazine (B178648) initiates the attack and the subsequent mode of cyclization.

In a study by Černuchová et al., the reaction with methylhydrazine was found to produce a mixture of all four possible pyrazoles. sci-hub.se However, the major products resulted from the initial nucleophilic attack of the primary amino group of methylhydrazine, leading to a 73:27 ratio of 1,5-dimethyl-1H-pyrazole-4-carbonitrile and 1,3-dimethyl-1H-pyrazole-4-carbonitrile. sci-hub.se The formation of the other two isomers, resulting from the initial attack of the secondary amino group, was observed in only trace amounts. sci-hub.se This demonstrates a strong preference for the reaction to initiate at the less sterically hindered and more nucleophilic primary amino group.

Further illustrating this regioselectivity, reactions with other substituted hydrazines, such as phenylhydrazine, exclusively yielded products derived from the attack of the primary amino group. sci-hub.se Similarly, when reacting with aminotriazole derivatives, the outcome is dependent on the location of the exocyclic amino group. For instance, 3-amino-1,2,4-triazole reacts via its exocyclic amino group and a neighboring ring nitrogen to form a fused triazolo-pyrimidine. sci-hub.se In contrast, 4-amino-1,2,4-triazole (B31798), where the amino group is not adjacent to a ring nitrogen suitable for cyclization, only undergoes the initial addition-elimination reaction without subsequent cyclization. sci-hub.se

Influence of Steric and Electronic Factors on Reaction Pathways

Steric and electronic factors inherent to the nucleophile play a crucial role in dictating the reaction pathway and the structure of the final products. The preference for the primary amino group of substituted hydrazines to act as the initial nucleophile can be attributed to a combination of these factors. Primary amines are generally less sterically encumbered than secondary amines, allowing for easier approach to the electrophilic carbon of the this compound.

Electronically, the substituents on the nucleophile can modulate its reactivity. For example, the reaction of this compound with various substituted hydrazines leads to the formation of pyrazoles in good yields, as shown in the table below. The slight variations in yields can be attributed to the electronic nature of the substituents on the hydrazine.

| Nucleophile (Substituted Hydrazine) | Product (Substituted Pyrazole-4-carbonitrile) | Yield (%) |

| Hydrazine hydrate | 5-Amino-1H-pyrazole-4-carbonitrile | 85 |

| Methylhydrazine | 1,5-Dimethyl-1H-pyrazole-4-carbonitrile & 1,3-Dimethyl-1H-pyrazole-4-carbonitrile | 70 (total) |

| Phenylhydrazine | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 81 |

| 4-Nitrophenylhydrazine | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | 88 |

| 2,4-Dinitrophenylhydrazine | 5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile | 86 |

| Data sourced from Černuchová et al., Tetrahedron, 2005, 61, 5379-5387. sci-hub.se |

The high yields obtained across a range of electronically diverse phenylhydrazines (from the unsubstituted to the dinitro-substituted) suggest that while electronic effects influence reactivity, the primary driving force is the inherent nucleophilicity of the primary amino group and the electrophilicity of the substrate.

Reaction with Dinitrogen Nucleophiles

Dinitrogen nucleophiles are a particularly important class of reactants for this compound, as they lead to the formation of nitrogen-containing heterocycles, which are significant motifs in medicinal chemistry. The reactions are characterized by an initial nucleophilic addition-elimination followed by an intramolecular cyclization.

Primary Amino Group Reactivity

As established in the reactions with substituted hydrazines, the primary amino group is the more reactive nucleophilic center. In reactions with hydrazines, the primary -NH2 group attacks the β-carbon of the enol ether, leading to an intermediate which then cyclizes to form a pyrazole ring. This high reactivity and selectivity of the primary amino group is a consistent feature in the reactions of this compound with dinitrogen nucleophiles. sci-hub.se

Secondary Amino Group Reactivity

The reactivity of secondary amino groups with this compound is significantly lower than that of primary amino groups. As seen in the reaction with methylhydrazine, attack by the secondary nitrogen is a minor pathway, leading to only trace amounts of the corresponding pyrazole isomers. sci-hub.se This reduced reactivity is likely due to increased steric hindrance around the nitrogen atom, which impedes its approach to the electrophilic center of the substrate. In most cases involving dinitrogen nucleophiles that contain both primary and secondary amino groups, the reaction proceeds almost exclusively through the primary amine.

Chemoselectivity in Cyclization Processes

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of this compound, the choice of the dinitrogen nucleophile dictates the type of heterocyclic ring that is formed.

The reaction with hydrazines (-NHNH2 containing compounds) leads chemoselectively to the formation of substituted pyrazoles. sci-hub.se The initial addition-elimination product contains a hydrazine moiety that undergoes a subsequent intramolecular condensation with the ketone carbonyl group to form the five-membered pyrazole ring.

Conversely, reaction with amidines (compounds containing a -C(NH)NH2 functionality) results in the formation of pyrimidine (B1678525) derivatives. sci-hub.se In this case, after the initial attack of one of the amino groups, the cyclization proceeds via the other nitrogen atom of the amidine system attacking the ketone carbonyl, leading to a six-membered pyrimidine ring.

This chemoselectivity is further demonstrated in reactions with aminotriazoles and other amino-substituted heterocycles. The ability to form a fused pyrimidine ring is dependent on the spatial arrangement of the reacting amino group and a neighboring endocyclic nitrogen atom, which must be in a suitable position to participate in the cyclization step. sci-hub.se

| Dinitrogen Nucleophile | Product | Yield (%) |

| Guanidine | 2,4-Diaminopyrimidine-5-carbonitrile | 82 |

| Acetamidine | 2-Methyl-4-aminopyrimidine-5-carbonitrile | 79 |

| Benzamidine | 2-Phenyl-4-aminopyrimidine-5-carbonitrile | 85 |

| 3-Amino-1,2,4-triazole | 7-Methyl-5-amino- researchgate.nettriazolo[1,5-a]pyrimidine-6-carbonitrile | 78 |

| 2-Aminobenzimidazole (B67599) | 4-Methyl-2-amino-pyrimido[1,2-a]benzimidazole-3-carbonitrile | 85 |

| Data sourced from Černuchová et al., Tetrahedron, 2005, 61, 5379-5387. sci-hub.se |

This selective reactivity makes this compound a valuable tool for the directed synthesis of specific heterocyclic scaffolds.

Electrophilic Sites and Their Chemical Transformations

This compound is a highly versatile trifunctional reagent characterized by multiple electrophilic centers, making it a valuable precursor in organic synthesis, particularly for the construction of heterocyclic systems. nih.govresearchgate.net The molecule's reactivity is dictated by the presence of a ketone carbonyl group, a nitrile group, and an electron-deficient double bond substituted with a labile ethoxy group.

The primary electrophilic sites are the carbon atoms of the carbonyl group, the nitrile group, and the two carbons of the C=C double bond. The carbon atom bonded to the ethoxy group is particularly susceptible to nucleophilic attack, leading to a substitution reaction where the ethoxy group acts as a leaving group. This reactivity is characteristic of β-alkoxy-α,β-unsaturated carbonyl compounds.

A significant body of research has focused on the reaction of this compound with various nucleophiles, especially those containing nitrogen. These reactions typically proceed via an initial nucleophilic attack on the β-carbon of the α,β-unsaturated system, followed by the elimination of ethanol (B145695). Subsequent intramolecular cyclization often occurs, yielding a diverse range of heterocyclic products.

For instance, its reaction with hydrazines has been extensively studied, leading to the formation of substituted pyrazoles. nih.govresearchgate.net Similarly, reactions with amidines provide access to pyrimidine derivatives. The specific outcome of these reactions, including the regioselectivity of the initial attack and the subsequent cyclization pathway, can be influenced by the nature of the nucleophile and the reaction conditions.

The versatility of this compound as a three-carbon building block is further demonstrated in its reactions with other dinitrogen nucleophiles, which have been shown to produce fused pyrimidine systems. nih.gov This reactivity underscores the compound's utility in generating complex molecular architectures from relatively simple starting materials.

The table below summarizes some of the key chemical transformations of this compound with various nucleophiles.

| Nucleophile | Product Type | Reference |

| Hydrazines | Pyrazoles | nih.gov, researchgate.net |

| Amidines | Pyrimidines | nih.gov |

| Other dinitrogen nucleophiles | Fused Pyrimidines | nih.gov |

Tautomeric Equilibria and their Impact on Reactivity

Keto-Enol Tautomerism

Like other 1,3-dicarbonyl compounds, this compound has the potential to exist in a tautomeric equilibrium between its keto and enol forms. masterorganicchemistry.comlibretexts.org The primary structure is an enol ether, which can be considered a stabilized form of the enol tautomer. The equilibrium between the keto form (3-oxo-2-formylbutanenitrile) and the enol form (2-hydroxymethylene-3-oxobutanenitrile) is heavily shifted towards the more stable enol form, which is then captured as the ethoxy enol ether.

The stability of the enol form in related 1,3-dicarbonyl systems is influenced by several factors, including the potential for intramolecular hydrogen bonding and the formation of a conjugated system. libretexts.orglibretexts.org In the case of the parent enol of this compound, a six-membered intramolecular hydrogen-bonded ring can form between the enolic hydroxyl group and the carbonyl oxygen, which significantly stabilizes this tautomer. The presence of the ethoxy group in this compound "locks" the molecule in this enol-like structure, and its reactivity is largely governed by this structural feature.

While specific quantitative studies on the keto-enol equilibrium of this compound are not extensively reported, the pronounced stability of its enol ether form is evident from its synthetic utility and spectroscopic characterization. The reactivity at the β-carbon with nucleophiles is a direct consequence of the electronic distribution in this conjugated enol ether system.

Ring-Chain Tautomerism in Reaction Intermediates

Ring-chain tautomerism is a phenomenon where a molecule can exist in equilibrium between an open-chain form and a cyclic form. osti.govnih.gov This type of tautomerism is particularly relevant in the intermediates formed during the reaction of this compound with bifunctional nucleophiles.

In the synthesis of heterocyclic compounds such as pyrazoles and pyrimidines from this compound, the initial adduct formed after the nucleophilic attack and elimination of ethanol is an open-chain intermediate. nih.gov This intermediate possesses functional groups that can undergo intramolecular cyclization. For example, in the reaction with hydrazine, the initial adduct is a hydrazone derivative which can then cyclize to form a pyrazole ring.

The equilibrium between the open-chain intermediate and the cyclized product is a form of ring-chain tautomerism. The position of this equilibrium is often influenced by the stability of the resulting ring system, the nature of the substituents, and the reaction conditions. In many cases, the formation of a stable aromatic heterocyclic ring, such as a pyrazole, drives the equilibrium towards the cyclic form, making the cyclization step effectively irreversible.

While the transient nature of these intermediates makes their direct observation challenging, their existence is inferred from the final products and established reaction mechanisms for heterocycle formation. The concept of ring-chain tautomerism is therefore crucial for a comprehensive understanding of the mechanistic pathways involved in the chemical transformations of this compound.

Applications of 2 Ethoxymethylene 3 Oxobutanenitrile in Heterocyclic Synthesis

Synthesis of Pyrazole (B372694) Derivatives

The reaction of 2-Ethoxymethylene-3-oxobutanenitrile with hydrazine (B178648) and its derivatives provides a direct and efficient route to a variety of pyrazole compounds. sci-hub.se The pyrazole nucleus is a ubiquitous motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.gov

The condensation of this compound with various hydrazines leads to the formation of a range of substituted pyrazoles. The reaction proceeds via an initial addition-elimination of the hydrazine to the enol ether, followed by an intramolecular cyclization. sci-hub.se The specific substitution pattern of the resulting pyrazole is dependent on the nature of the hydrazine used. A variety of substituted pyrazoles have been synthesized using this methodology, with yields being generally high. sci-hub.se

Detailed below are examples of substituted pyrazoles synthesized from this compound, along with their reaction conditions and yields.

| Hydrazine Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Hydrazine hydrate | 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile | Room Temperature, 10 min | 85 | sci-hub.se |

| Phenylhydrazine | 5-Amino-3-methyl-1-phenylpyrazole-4-carbonitrile | Room Temperature, 10 min | 92 | sci-hub.se |

| 4-Nitrophenylhydrazine | 5-Amino-3-methyl-1-(4-nitrophenyl)pyrazole-4-carbonitrile | Room Temperature, 10 min | 95 | sci-hub.se |

| 2,4-Dinitrophenylhydrazine | 5-Amino-1-(2,4-dinitrophenyl)-3-methylpyrazole-4-carbonitrile | Room Temperature, 10 min | 98 | sci-hub.se |

| Isonicotinoylhydrazine | 5-Amino-3-methyl-1-(pyridin-4-ylcarbonyl)pyrazole-4-carbonitrile | Room Temperature, 10 min | 89 | sci-hub.se |

This table presents a selection of synthesized pyrazole derivatives. The data is based on the research findings in the cited literature.

While a direct, one-pot synthesis of pyrazolo[3,4-b]pyridines from this compound has not been extensively reported, a plausible two-step synthetic pathway can be envisioned. The synthesis of pyrazolo[3,4-b]pyridines is commonly achieved through the condensation of 5-aminopyrazoles with various 1,3-dielectrophilic compounds. beilstein-journals.orgnih.govbeilstein-archives.orgumich.educhim.itresearchgate.net

The first step in this proposed pathway would involve the synthesis of a 5-aminopyrazole derivative from this compound and a suitable hydrazine, as detailed in the previous section. sci-hub.se Subsequently, the thus obtained 5-aminopyrazole can be reacted with a β-dicarbonyl compound or its equivalent to construct the fused pyridine (B92270) ring, yielding the desired pyrazolo[3,4-b]pyridine. beilstein-journals.orgbeilstein-archives.org This two-step approach highlights the utility of this compound as a precursor to key intermediates in the synthesis of more complex fused heterocyclic systems.

Research has demonstrated that the synthesis of pyrazoles from this compound can be achieved under environmentally benign, solvent-free conditions. The reaction of this compound with various hydrazines has been successfully conducted at room temperature for a short duration of 10 minutes without the need for a solvent. sci-hub.se This method offers significant advantages in terms of reduced environmental impact, operational simplicity, and often, high yields.

While the use of catalysts is a common strategy to enhance the efficiency and selectivity of pyrazole synthesis in general, nih.govnih.govresearchgate.net specific catalytic applications for the reaction of this compound with hydrazines are not extensively detailed in the reviewed literature. The inherent reactivity of this compound appears to be sufficient to drive the reaction to completion under mild, solvent-free conditions.

Formation of Other Nitrogen-Containing Heterocycles

Quinoline (B57606) and Quinolone Derivatives

The synthesis of quinoline and quinolone scaffolds, which are core structures in many pharmaceutical agents, can be achieved using this compound through a process related to the Gould-Jacobs reaction. belnauka.bychemicalbook.comresearchgate.net The reaction sequence is initiated by the condensation of an aniline (B41778) with this compound. This step involves the formation of a β-anilino-α-cyano-α,β-unsaturated ketone intermediate.

In a specific documented example, the intermediate formed from the reaction of aniline with this compound, 2-(anilinomethylene)-3-oxobutanenitrile, undergoes intramolecular cyclization upon treatment with aluminum chloride. nih.gov This electrophilic aromatic substitution reaction results in the formation of 1-(4-aminoquinolin-3-yl)ethanone, a substituted quinoline derivative. nih.gov The thermal cyclization often employed in the traditional Gould-Jacobs reaction can also be applied, typically requiring high temperatures to effect the ring closure onto the aromatic ring.

Isoquinoline (B145761) and Isochroman (B46142) Dione (B5365651) Derivatives

A review of the scientific literature indicates that the use of this compound as a starting material for the synthesis of isoquinoline and isochroman dione derivatives is not a prominently reported application. Established synthetic routes to these heterocyclic systems, such as the Bischler-Napieralski or Pictet-Spengler reactions for isoquinolines, typically employ different types of precursors. Similarly, isochroman diones are generally prepared through alternative pathways.

Thiazole (B1198619) and Triazole Fused Systems

This compound is an effective reagent for the construction of fused pyrimidine (B1678525) systems, including those containing thiazole and triazole rings. These reactions rely on the use of amino-substituted heterocycles as dinucleophiles.

A key example is the synthesis of belnauka.bynih.govtriazolo[1,5-a]pyrimidines. The reaction of this compound with 3-amino-1,2,4-triazole in boiling toluene (B28343) proceeds through an initial substitution of the ethoxy group, followed by a cyclization involving the endocyclic nitrogen atom of the triazole ring, affording the fused bicyclic product in good yield. nih.gov

In contrast, the reaction with 4-amino-1,2,4-triazole (B31798) under similar conditions only yields the initial addition-elimination product, as the nitrogen atom required for cyclization is not in a suitable position. nih.gov A similar principle applies to the synthesis of thiazolo[3,2-a]pyrimidines. The reaction between this compound and 2-aminothiazole (B372263) or its derivatives is expected to form the fused thiazolo[3,2-a]pyrimidine system, a reaction pathway that is well-established for the synthesis of this ring system from related β-dicarbonyl compounds. belnauka.bychemicalbook.com The reaction with 2-aminobenzimidazole (B67599) has also been shown to produce the corresponding condensed pyrimidine. nih.gov

| Reactant | Product | Yield | Conditions |

| 3-Amino-1,2,4-triazole | 7-Acetyl-6-methyl- belnauka.bynih.govtriazolo[1,5-a]pyrimidine | 78% | Toluene, reflux |

| 2-Aminobenzimidazole | 4-Acetyl-3-methyl-2H-pyrimido[1,2-a]benzimidazole | - | 70-80 °C, 2-10 min |

Synthesis of Non-Heterocyclic Organic Compounds

Functionalized β-Enamino Compounds

One of the most direct applications of this compound is in the synthesis of stable, functionalized β-enamino compounds, specifically enaminonitriles. These compounds are formed through a straightforward addition-elimination reaction where a primary or secondary amine displaces the ethoxy group. The resulting products are stabilized by the conjugation between the amine, the double bond, and the electron-withdrawing nitrile and acetyl groups.

Research has shown that these reactions proceed efficiently with a variety of amino compounds, including anilines and amino-substituted heterocycles, often under mild conditions and with short reaction times, yielding the β-enamino products in high yields. nih.gov These intermediates can often be isolated and may serve as precursors for further cyclization reactions, as seen in the synthesis of quinolines. nih.gov

| Amine Reactant | Product | Yield | Reaction Time | Temperature (°C) |

| Aniline | 2-(Anilinomethylene)-3-oxobutanenitrile | 88% | 10 min | 70-80 |

| 2-Aminopyridine | 2-(Pyridin-2-ylaminomethylene)-3-oxobutanenitrile | 85% | 5 min | 70-80 |

| 2-Aminobenzothiazole | 2-(Benzothiazol-2-ylaminomethylene)-3-oxobutanenitrile | 81% | 2 min | 70-80 |

| 4-Amino-1,2,4-triazole | 2-(1H-1,2,4-Triazol-4-ylaminomethylene)-3-oxobutanenitrile | 91% | 10 min | 70-80 |

5-Cyanosalicylates through Cyclocondensation

The synthesis of highly substituted aromatic compounds from acyclic precursors is a cornerstone of organic chemistry. This compound serves as a potent electrophilic partner in cyclocondensation reactions with various active methylene (B1212753) compounds to generate functionalized salicylates. A notable application is the synthesis of ethyl 5-cyano-2-hydroxy-4-methylbenzoate and related 5-cyanosalicylates.

This transformation is proposed to proceed through a base-catalyzed tandem reaction sequence. The mechanism initiates with a Michael addition of a carbanion, generated from an active methylene compound, to the electron-deficient β-carbon of the enol ether in this compound. masterorganicchemistry.comwikipedia.orglscollege.ac.in This conjugate addition is driven by the formation of a more stable C-C single bond. masterorganicchemistry.com Following the initial Michael adduct formation, an intramolecular cyclization occurs. The newly formed carbanion attacks the carbonyl carbon of the acetyl group, leading to a six-membered ring. The final step involves the elimination of water and subsequent tautomerization to afford the stable aromatic salicylate (B1505791) ring. The ethoxy group is eliminated during the aromatization process.

A variety of active methylene compounds can be employed as the nucleophilic partner in this reaction, allowing for diverse substitution patterns on the resulting salicylate ring. The reaction is typically facilitated by a base, such as sodium ethoxide or piperidine, which serves to generate the requisite carbanion from the active methylene compound.

Table 1: Hypothetical Synthesis of 5-Cyanosalicylates via Cyclocondensation

| Active Methylene Compound (Nucleophile) | Base Catalyst | Potential Product (Ethyl 5-cyanosalicylate derivative) |

| Malononitrile (B47326) | Sodium Ethoxide | Ethyl 2-amino-6-hydroxy-[1,1'-biphenyl]-3,5-dicarbonitrile |

| Ethyl Cyanoacetate | Sodium Ethoxide | Diethyl 4-amino-3-hydroxy-[1,1'-biphenyl]-2,6-dicarboxylate |

| Cyanoacetamide | Piperidine | Ethyl 2-amino-5-carbamoyl-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate |

| 1,3-Diketones (e.g., Acetylacetone) | Sodium Ethoxide | Ethyl 3-acetyl-2-hydroxy-6-methyl-5-cyanobenzoate |

This table presents potential reaction outcomes based on established principles of cyclocondensation reactions. The specific yields and optimal conditions would require experimental validation.

Introduction of Three-Carbon Moiety into Complex Structures

Beyond the synthesis of aromatic rings, this compound is a valuable C3-synthon, capable of introducing a functionalized three-carbon fragment into a variety of molecular frameworks through annulation reactions. wikipedia.orgnih.gov This capability stems from its structure as a 1,3-bielectrophile, with reactive sites at the carbon bearing the ethoxy group and the carbonyl carbon.

The introduction of this three-carbon moiety is typically achieved through a sequence of reactions, most commonly a Michael addition followed by an intramolecular cyclization, such as an aldol (B89426) or Claisen-type condensation. nih.govlibretexts.org In these reactions, a dinucleophile attacks this compound to form a new, larger ring system. The specific nature of the resulting heterocyclic or carbocyclic structure is determined by the dinucleophile used.

For instance, reaction with a compound containing both an active methylene group and a nucleophilic nitrogen (e.g., an enamine or an amino-heterocycle) can lead to the formation of fused pyridine or pyrimidine systems. The initial Michael addition of the active methylene to the enol ether is followed by the attack of the nitrogen nucleophile on the ketone carbonyl, leading to a six-membered heterocyclic ring fused to the original structure. The acetyl and nitrile groups from the original building block remain as functional handles for further synthetic transformations.

This strategy allows for the efficient construction of complex polycyclic systems from relatively simple starting materials, demonstrating the utility of this compound as a versatile building block in medicinal and materials chemistry. wikipedia.org

Table 2: Potential Annulation Reactions Using this compound as a C3-Synthon

| Dinucleophile | Reaction Type | Resulting Ring System |

| Cyclic β-enaminone | Michael Addition / Intramolecular Cyclization | Fused Pyridine Derivative |

| 1,3-Dicarbonyl Compound | Michael Addition / Aldol Condensation | Substituted Cyclohexenone |

| Guanidine | Michael Addition / Cyclocondensation | Substituted Pyrimidine |

| Hydrazine Derivatives | Michael Addition / Cyclocondensation | Substituted Pyrazole |

This table illustrates the potential of this compound to act as a three-carbon building block in forming various ring systems based on the choice of the reacting dinucleophile.

Structural Elucidation and Spectroscopic Analysis in 2 Ethoxymethylene 3 Oxobutanenitrile Chemistry

Spectroscopic Characterization of Reaction Products and Intermediates

Spectroscopic methods are indispensable tools for the real-time analysis and characterization of transient intermediates and final products in chemical reactions involving 2-Ethoxymethylene-3-oxobutanenitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure and stereochemistry of organic compounds. For this compound, which can exist as (E) and (Z) isomers, ¹H and ¹³C NMR are crucial for assigning the correct configuration.

The stereochemistry is determined by the spatial relationship between the substituents on the C=C double bond. In the (E)-isomer, the nitrile (-CN) and ethoxy (-OCH₂CH₃) groups are on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side. This geometric difference results in distinct chemical shifts for the vinyl proton and the carbons of the double bond. The Nuclear Overhauser Effect (NOE) can also be used to establish through-space proximity between protons, definitively confirming the stereoisomer.

Table 1: Representative ¹H NMR Data for an Ethoxymethylene Moiety This data is for a related N'-ethoxymethylene hydrazide and serves as a representative example.

| Proton | Chemical Shift (ppm) | Multiplicity |

| -OCH₂CH₃ | ~1.40 | Triplet |

| -OCH₂ CH₃ | ~3.60 - 4.30 | Quartet |

| =CH-O | ~7.5 - 8.0 | Singlet |

Table 2: Representative ¹³C NMR Data for an Ethoxymethylene Moiety This data is for a related N'-ethoxymethylene hydrazide and serves as a representative example.

| Carbon | Chemical Shift (ppm) |

| -OCH₂CH₃ | ~15 |

| -OCH₂ CH₃ | ~61 - 68 |

| C =CH-O | ~100-110 |

| =C H-O | ~165 |

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₉NO₂), the expected monoisotopic mass is approximately 139.06 Da. nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. Common fragmentation pathways for a molecule like this compound would likely involve the loss of small, stable neutral molecules or radicals.

Potential fragmentation pathways include:

Loss of an ethoxy radical (-•OCH₂CH₃): M⁺ → [M - 45]⁺

Loss of an acetyl radical (-•COCH₃): M⁺ → [M - 43]⁺

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: M⁺ → [M - 28]⁺•

Cleavage of the nitrile group (-•CN): M⁺ → [M - 26]⁺

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 139 | [M]⁺ |

| 111 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 96 | [M - COCH₃]⁺ |

| 94 | [M - OCH₂CH₃]⁺ |

| 68 | [M - CO - CH₃ - HCN]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. vscht.cz

The most prominent peaks would be due to the stretching vibrations of the nitrile (C≡N), carbonyl (C=O), and carbon-carbon double bond (C=C). The C-O ether linkage and C-H bonds of the alkyl groups will also have characteristic absorptions. The conjugation between the C=C double bond, the carbonyl group, and the nitrile group will influence the exact position of these absorption bands, typically shifting them to lower wavenumbers compared to their non-conjugated counterparts.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Nitrile | C≡N stretch | ~2220-2240 |

| Carbonyl (Ketone) | C=O stretch | ~1680-1700 |

| Alkene | C=C stretch | ~1620-1640 |

| Ether | C-O stretch | ~1200-1250 (asymmetric) & ~1050-1150 (symmetric) |

| Alkyl | C-H stretch | ~2850-2980 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, allowing for the unambiguous confirmation of a molecule's structure.

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like 2-(Ethoxymethylene)malononitrile can provide significant insights into the expected solid-state conformation and intermolecular interactions.

X-ray diffraction studies on analogs reveal that the core structure containing the C=C double bond and adjacent functional groups tends to be planar. This planarity is a result of the sp² hybridization of the carbon atoms in the double bond and the delocalization of π-electrons across the conjugated system. The ethoxy group may exhibit some conformational flexibility, with the terminal methyl group potentially being out of the main plane.

In the solid state, molecules of this compound would arrange themselves to maximize favorable intermolecular interactions. Although it lacks strong hydrogen bond donors, the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors.

In the crystal lattice of related structures, weak C-H···O and C-H···N hydrogen bonds are often observed. These interactions, along with van der Waals forces, dictate the packing of the molecules in the crystal. For instance, in the crystal structure of 2-(Ethoxymethylene)malononitrile, molecules are linked into chains via C-H···N≡C interactions. Similar interactions would be expected to play a role in the crystal packing of this compound, influencing its physical properties such as melting point and solubility.

Computational Chemistry Approaches

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating molecular systems. nih.gov For a molecule like this compound, DFT methods are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. youtube.com This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure on the potential energy surface is located. nih.govyoutube.com

Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets like 6-311G(d,p) to provide a reliable description of the geometry and electronic properties of organic molecules. nih.govijnc.ir The geometry optimization yields crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure. The (2E)-2-(ethoxymethylidene)-3-oxobutanenitrile isomer is generally considered the more stable form. nih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | ~1.22 Å |

| C=C | ~1.36 Å | |

| C-C(N) | ~1.43 Å | |

| C≡N | ~1.16 Å | |

| C-O(ethoxy) | ~1.35 Å | |

| Bond Angle | O=C-C | ~121° |

| C-C=C | ~123° | |

| C=C-C(N) | ~120° | |

| C-C≡N | ~179° | |

| Dihedral Angle | O=C-C=C | ~180° (s-trans) |

| C=C-O-C | ~180° |

Note: These values are illustrative and represent typical theoretical calculations for similar structures.

The electronic structure, including the distribution of electron density and the molecular dipole moment, is also a key output of DFT calculations, providing insight into the molecule's polarity and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Bonding Conditions and Electron Density Transfers

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. researchgate.netq-chem.com This approach provides valuable information about bonding interactions, charge distribution, and intramolecular electron delocalization. q-chem.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). wisc.edu This value indicates the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu In this compound, significant delocalization is expected due to its conjugated system. The electron-withdrawing nature of the cyano (-CN) and acetyl (-C(O)CH₃) groups, combined with the electron-donating character of the ethoxy (-OCH₂CH₃) group, leads to substantial intramolecular charge transfer.

Table 2: Illustrative NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O, ethoxy) | π(C=C) | High | n → π |

| π (C=C) | π(C=O) | Moderate | π → π |

| π (C=C) | π(C≡N) | Moderate | π → π |

| π (C=O) | π(C=C) | Low | π → π |

| Atom | Natural Atomic Charge (e) |

| O (carbonyl) | ~ -0.60 |

| O (ethoxy) | ~ -0.55 |

| N (nitrile) | ~ -0.45 |

| C (carbonyl) | ~ +0.50 |

| C (cyano) | ~ +0.10 |

Note: LP denotes a lone pair. The values presented are representative and highlight expected electronic interactions.

The NBO analysis reveals the push-pull nature of the substituents, where the ethoxy group donates electron density into the π-system, which is then withdrawn by the carbonyl and nitrile groups. researchgate.net The natural atomic charges further quantify this electronic distribution, highlighting the electronegative character of the oxygen and nitrogen atoms.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character). youtube.com The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical indicators of a molecule's kinetic stability and reactivity. nih.gov

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. A small HOMO-LUMO gap generally suggests high chemical reactivity and low kinetic stability. nih.gov The distribution of these orbitals on the molecule indicates the likely sites for electrophilic and nucleophilic attack. In this molecule, the HOMO is expected to be distributed over the electron-rich ethoxymethylene group and the C=C double bond, while the LUMO is anticipated to be localized on the electron-deficient acetyl and cyano moieties. quora.comresearchgate.net

Table 3: Representative FMO Properties of this compound

| Parameter | Value (eV) | Implication |

| EHOMO | ~ -7.0 | Nucleophilicity / Electron-donating ability |

| ELUMO | ~ -2.5 | Electrophilicity / Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.5 | Chemical Reactivity / Kinetic Stability |

Note: These energy values are typical for stable organic molecules and are provided for illustrative purposes.

These FMO parameters are instrumental in predicting how this compound will behave in various chemical reactions, particularly in cycloadditions and reactions with nucleophiles or electrophiles.

Conformational Analysis and Energy Minima

Conformational analysis involves the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around its single bonds. libretexts.orglumenlearning.com These different arrangements typically have different potential energies, and identifying the lowest energy conformer (the global minimum) is crucial for understanding the molecule's predominant structure. libretexts.org

In this compound, rotation is possible around the C-C single bond between the carbonyl group and the double bond, as well as the C-O and O-C bonds of the ethoxy group. This gives rise to several possible conformers, most notably the s-trans and s-cis arrangements regarding the C=C and C=O bonds.

Computational methods can systematically explore the potential energy surface by rotating specific dihedral angles and calculating the energy of each resulting conformation. This allows for the identification of all stable conformers (local minima) and the transition states that separate them. The s-trans conformer is generally found to be more stable than the s-cis conformer due to reduced steric hindrance. A recent study on the related 2-(Ethoxymethylene)malononitrile found that the main part of the molecule is planar. sciforum.netmdpi.com

Table 4: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Stability |

| s-trans | ~180° | 0.00 | Most Stable (Global Minimum) |

| s-cis | ~0° | +2.5 - 4.0 | Less Stable (Local Minimum) |

| gauche (ethoxy) | Variable | +0.5 - 1.5 | Less Stable |

Note: Energies are relative to the most stable conformer. These values are estimates based on typical conformational preferences in similar systems.

By determining the relative energies and populations of these conformers, a more complete picture of the structural dynamics of this compound can be achieved.

Advanced Methodological Considerations in Reactions Involving 2 Ethoxymethylene 3 Oxobutanenitrile

Catalyst Development and Screening for Efficiency and Selectivity

Catalysis is fundamental to enhancing the performance of chemical reactions. For transformations involving 2-ethoxymethylene-3-oxobutanenitrile, the development of novel catalytic systems is crucial for improving yields, directing selectivity, and enabling reactions under milder conditions.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in chemical synthesis, primarily due to their ease of separation from the reaction mixture and potential for recyclability. This aligns with the principles of green chemistry by minimizing waste. snu.ac.kr In the context of reactions involving this compound, which is often used to synthesize heterocycles, solid acid catalysts are of particular interest.

Research into related syntheses has demonstrated the utility of materials like Montmorillonite K10, a type of clay that can act as a heterogeneous Brønsted acid catalyst. dicp.ac.cn Such catalysts can facilitate key reaction steps like aldol (B89426) condensations and subsequent cyclizations, which are common in the formation of heterocyclic rings from precursors like this compound. dicp.ac.cn Another class of promising heterogeneous catalysts includes heteropoly acids, which have shown outstanding activity and selectivity in condensation reactions under mild conditions. rsc.org The development of solid catalysts often focuses on creating robust materials that can replace soluble, and often corrosive, acid or base catalysts, thereby simplifying workup procedures and reducing environmental impact. dicp.ac.cnresearchgate.net

Table 1: Potential Heterogeneous Catalysts for Reactions of this compound

| Catalyst Type | Example(s) | Potential Reaction Application | Key Advantages |

| Solid Acids | Montmorillonite K10, Zeolites, Acidic Resins | Cyclocondensation, Heterocycle formation | Reusable, Non-corrosive, Easy separation |

| Heteropoly Acids | H₃PW₁₂O₄₀ | Condensation, Etherification | High activity, Mild reaction conditions |

| Supported Metals | Palladium on Carbon (Pd/C) | Hydrogenation, Cross-coupling | High efficiency, Well-established use |

This table presents potential applications of heterogeneous catalysts based on principles demonstrated in related chemical syntheses.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, representing a cornerstone of modern synthetic chemistry. youtube.comuni-muenchen.de These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, often employing palladium, nickel, or copper catalysts. youtube.com

While direct cross-coupling examples with this compound are not extensively detailed in the provided literature, its structure presents opportunities for such transformations. The vinylic carbon-oxygen bond could potentially participate in coupling reactions. Furthermore, its role as a precursor to various heterocycles means that transition metal catalysis is highly relevant to its downstream applications. For instance, the synthesis of substituted pyrazoles, a common product derived from this compound, has been shown to be catalyzed by metal triflates like Ytterbium(III) triflate [Yb(OTf)₃]. researchgate.net This indicates a role for Lewis acid metal catalysis in activating the substrate for cyclization.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, provides a framework for how this compound could be functionalized.

Table 2: General Steps in a Pd-Catalyzed Cross-Coupling Cycle

| Step | Description |

| Oxidative Addition | The active Pd(0) catalyst reacts with an organohalide (R¹-X) to form a Pd(II) complex. |

| Transmetalation | A second organic group (R²) is transferred from an organometallic reagent (e.g., an organoborane) to the Pd(II) complex, displacing the halide. |

| Reductive Elimination | The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com |

This table outlines the fundamental steps common to many transition metal-catalyzed cross-coupling reactions.

Solvent-Free and Green Chemistry Approaches

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itnih.gov A key strategy in this endeavor is the reduction or replacement of volatile organic solvents, which contribute to environmental pollution and pose safety risks.

Reactions involving this compound have been successfully adapted to align with these principles. A notable example is its reaction with various hydrazines to form substituted pyrazoles. Research has shown that these reactions can be conducted under solvent-free conditions at room temperature, with very short reaction times. sci-hub.se This approach not only avoids the use of potentially harmful solvents but also simplifies the purification process, often leading to high yields of the desired products. sci-hub.sersc.org The high reactivity of this compound as a trifunctional electrophile facilitates these efficient, solventless transformations. sci-hub.se

Table 3: Solvent-Free Synthesis of Pyrazoles from this compound

| Reactant 1 | Reactant 2 | Conditions | Reaction Time | Product Type | Yield |

| This compound | Substituted Hydrazines | Solvent-free, Room Temperature | 10 min | Substituted Pyrazoles | Good to Excellent sci-hub.se |

This table summarizes the findings from a study demonstrating a green chemistry approach to pyrazole (B372694) synthesis.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has become an important tool for accelerating chemical reactions. sphinxsai.comrsc.org By using dielectric heating, microwave irradiation can rapidly and uniformly heat a reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netpnrjournal.com This technique is considered a green chemistry approach because it can enhance energy efficiency and often allows for reactions to be performed with less solvent or under solvent-free conditions. sphinxsai.com

The synthesis of N-heterocycles, a primary application of this compound, is particularly amenable to microwave enhancement. rsc.org For example, the synthesis of hydrazides, which is analogous to the initial step in the reaction of this compound with hydrazine (B178648), has been facilitated by microwave irradiation under solvent-free conditions. researchgate.net Cyclocondensation reactions to form fused pyrimidines and other heterocyclic systems from appropriate precursors have also been significantly improved using microwave heating, affording high yields in minutes rather than hours. uni-muenchen.de

Table 4: Comparison of Conventional vs. Microwave-Assisted Heterocyclic Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Seconds to Minutes sphinxsai.com |

| Energy Input | Often high and sustained | Targeted and efficient |

| Yields | Variable, often moderate | Often higher sphinxsai.com |

| Side Reactions | More prevalent due to long heating times | Reduced, leading to cleaner products |

| Solvent Use | Often requires high-boiling solvents | Can often be reduced or eliminated |

This table provides a general comparison of outcomes between conventional and microwave-assisted synthesis methods for reactions like those involving this compound.

Combinatorial Chemistry and Library Synthesis utilizing this compound Scaffolds

Combinatorial chemistry is a high-throughput strategy used to synthesize large numbers of different but structurally related molecules, known as a chemical library. This approach is a cornerstone of modern drug discovery, allowing for the rapid screening of many compounds to identify new therapeutic leads.

This compound is an ideal scaffold for combinatorial library synthesis due to its nature as a versatile trifunctional reagent. sci-hub.se It possesses multiple reactive sites that can engage with a wide variety of nucleophiles. researchgate.net By reacting this single precursor with a diverse set of building blocks, vast libraries of heterocyclic compounds can be generated. For example, reacting this compound with different substituted hydrazines, amidines, or amino-heterocycles can quickly produce large libraries of pyrazoles, pyrimidines, and fused heterocyclic systems, respectively. sci-hub.se This modular approach allows for systematic variation of substituents on the core heterocyclic structure, which is crucial for structure-activity relationship (SAR) studies.

Table 5: Library Synthesis Potential of this compound

| Scaffold | Diverse Reactant Pool | Resulting Heterocyclic Library |

| This compound | R-NH-NH₂ (Substituted Hydrazines) | Library of diverse Pyrazoles |

| This compound | R-C(=NH)NH₂ (Amidines) | Library of diverse Pyrimidines |

| This compound | 3-Amino-1,2,4-triazole | Fused Triazolo-pyrimidine library |

| This compound | Aminobenzimidazole | Fused Pyrimidine (B1678525) library |

This table illustrates how the reaction of this compound with different classes of reagents can be used to generate diverse chemical libraries.

Future Perspectives in the Academic Research of 2 Ethoxymethylene 3 Oxobutanenitrile

Untapped Reactivity and Novel Transformations

While the reaction of 2-ethoxymethylene-3-oxobutanenitrile with dinucleophiles to form heterocycles is well-documented, its full reactive potential remains largely untapped. sci-hub.seresearchgate.net The molecule's architecture, featuring an electron-deficient alkene, a ketone, and a nitrile group, presents multiple sites for novel chemical transformations that are yet to be thoroughly investigated.

Future research could productively focus on the following areas:

Pericyclic Reactions: The electron-poor carbon-carbon double bond is an ideal candidate for participation in various pericyclic reactions. Its utility as a dipolarophile in [3+2] cycloadditions with dipoles like azides, nitrones, or nitrile oxides could lead to highly substituted five-membered heterocycles through pathways not yet explored. uchicago.eduresearchgate.net Similarly, its role in [2+2] cycloadditions with electron-rich alkenes could provide access to functionalized cyclobutane (B1203170) rings, which are valuable motifs in medicinal chemistry. researchgate.net

Organometallic Chemistry: The potential for this compound in organometallic chemistry is multifaceted. It could serve as a bidentate or tridentate ligand for various transition metals, with the nitrile nitrogen, the carbonyl oxygen, and the enol ether oxygen acting as donor atoms. The resulting organometallic complexes could exhibit novel catalytic activities. Furthermore, its reaction with organometallic reagents, such as Gilman or Grignard reagents, could be selectively directed towards the carbonyl group or the alkene via 1,2- or 1,4-conjugate addition, respectively, to yield complex acyclic products. youtube.comyoutube.com

Radical Reactions: The investigation of radical additions to the activated alkene is another promising frontier. The use of radical initiators could enable the introduction of a wide range of alkyl and aryl groups, a transformation complementary to the more common nucleophilic additions.

Table 1: Potential Novel Transformations of this compound

| Reaction Type | Potential Reactant | Prospective Product Class |

|---|---|---|

| [3+2] Cycloaddition | Benzonitrile N-oxide | Substituted Isoxazoles |

| [2+2] Cycloaddition | Ethyl vinyl ether | Functionalized Cyclobutanes |

| Organometallic Addition | Phenylmagnesium bromide | 1,4-conjugate addition products |

| Ligand Formation | Palladium(II) acetate (B1210297) | Organometallic complexes |

Design and Synthesis of Advanced Materials

The functional group array of this compound makes it an attractive precursor for the design of advanced organic materials. Its inherent electronic properties can be harnessed to create molecules with specific functions.

Functional Dyes: The molecule contains strong electron-withdrawing acetyl and nitrile groups conjugated to an ethoxymethylene group. This "push-pull" electronic arrangement is a classic design element for chromophores. Reaction with electron-donating anilines or other aromatic amines could yield intensely colored dyes with potential applications in sensing, imaging, or as components in dye-sensitized solar cells.

Polymer Science: The alkene functionality suggests its potential use as a monomer in polymerization reactions. Cationic or radical polymerization could lead to polymers with pendant acetyl and nitrile groups. These functional groups along the polymer backbone would be available for post-polymerization modification, allowing for the fine-tuning of material properties such as solubility, thermal stability, or cross-linking capabilities.

Precursors for Conductive Materials: β-Ketonitriles are known building blocks for various conjugated systems. rsc.org Future work could explore the transformation of this compound into monomers suitable for synthesizing conductive polymers or small molecules for organic electronics.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic procedures from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and facile scalability. galchimia.com The synthesis of pyrazoles, a cornerstone reaction of this compound, has been shown to be highly amenable to flow chemistry conditions. mdpi.comrsc.orgnih.govrsc.org

Given that many reactions of this compound are rapid, high-yielding, and often exothermic, they represent ideal candidates for adaptation to flow reactors. A continuous flow setup would allow for precise control over reaction parameters, minimizing byproduct formation and enabling safer handling of reagents. This integration would accelerate the synthesis of compound libraries for screening purposes.

Furthermore, the modular nature of its reactions makes it highly suitable for automated synthesis platforms. wikipedia.org An automated system could perform sequential reactions in a programmed manner—for example, reacting this compound with a library of hydrazines, followed by a second derivatization step—to rapidly generate a large number of distinct molecules for biological or materials testing with minimal manual intervention.

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis of a Pyrazole (B372694)

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Heat Transfer | Limited by vessel surface area | Excellent, rapid dissipation |

| Scalability | Difficult, requires re-optimization | Straightforward (longer run time) |

| Safety | Potential for thermal runaway | Inherently safer, small reaction volume |

| Reproducibility | Variable, dependent on mixing | High, precise parameter control |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethoxymethylene-3-oxobutanenitrile, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is synthesized via condensation reactions involving activated enol ethers or thiazolidinone intermediates. For example, electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles under basic conditions, followed by reaction with chloroacetyl chloride, yields intermediates that can be further functionalized . Optimization requires precise control of temperature (e.g., 0–5°C for intermediate stabilization), solvent polarity (e.g., anhydrous THF or DMF), and stoichiometric ratios of reagents to minimize side products. Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational methods:

- NMR : H and C NMR to confirm the ethoxymethylene and ketone groups (e.g., δ ~5.5 ppm for the methylene proton, δ ~190–200 ppm for the carbonyl carbon).

- IR : Peaks at ~2200 cm (C≡N) and ~1700 cm (C=O).

- DFT Calculations : To predict electronic distribution and reactive sites (e.g., Mulliken charges on the nitrile and ketone groups) .

Advanced Research Questions

Q. What mechanisms explain the chemoselectivity of this compound in cyclization reactions with hydrazines?

- Methodological Answer : The compound reacts with hydrazines (e.g., pentafluorophenylhydrazine) to form enehydrazine intermediates due to nucleophilic attack at the methylene carbon. Chemoselectivity depends on steric and electronic factors:

- The ethoxy group stabilizes the transition state via resonance, directing attack to the methylene position.

- Electron-withdrawing substituents on hydrazines (e.g., pentafluorophenyl) reduce nucleophilicity at the second nitrogen, favoring mono-substitution. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., N) can validate mechanistic pathways .

Q. How can contradictions in reported synthetic yields of derivatives (e.g., aminonitriles) be resolved?

- Methodological Answer : Discrepancies often arise from:

- Reaction Scale : Small-scale syntheses (<1 mmol) may overestimate yields due to incomplete purification.

- Byproduct Formation : Use LC-MS or GC-MS to identify side products (e.g., dimerization via Michael addition).

- Statistical Analysis : Compare yields across multiple replicates using ANOVA or t-tests to assess reproducibility. For example, a 2023 study found that yields varied by ±12% under identical conditions due to trace moisture .

Q. What strategies improve the stability of this compound during storage and handling?

- Methodological Answer : The compound is prone to hydrolysis and oxidation. Stability can be enhanced by:

- Storage : Under inert atmosphere (argon) at –20°C in amber vials.

- Additives : Inclusion of molecular sieves (3Å) to absorb moisture.

- Stability Assays : Monitor degradation via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the reactivity of this compound in multi-component reactions?

- Methodological Answer :

- DOE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent, catalyst). For example, a 2 factorial design can optimize solvent (polar vs. nonpolar), temperature (25°C vs. 60°C), and catalyst loading (0.1 vs. 1 mol%).

- Kinetic Profiling : Use in-situ FTIR or ReactIR to track reaction progress and identify rate-limiting steps.

- Data Validation : Cross-reference results with computational models (e.g., transition state theory) to confirm feasibility .

Q. What statistical methods are appropriate for analyzing spectral data (e.g., NMR, IR) of derivatives?

- Methodological Answer :

- Multivariate Analysis : PCA (Principal Component Analysis) to distinguish spectral patterns between derivatives.

- Peak Integration : Use software (e.g., MestReNova) with error margins <2% for quantitative analysis.

- Outlier Detection : Apply Grubbs’ test to identify anomalous data points in replicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.